Cas no 16281-39-3 (7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin)

7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin Chemical and Physical Properties
Names and Identifiers
-
- 1H-2-Benzopyran-7-carboxylicacid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
- 5-CHLORO-3,4-DIHYDRO-8-HYDROXY-3-METHYL-1H-2-BENZOPYRAN-1-ONE-7-CARBOXYLIC ACID
- 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-MethylisocouMarin
- 1H-2-Benzopyran-7-carboxylic acid,5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo
- 3-methyl-5-chloro-7-carboxy-8-hydroxyisocoumarin
- 5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin-7-carboxylic acid
- 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid
- NS00134361
- 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
- (+/-)-alpha-ochratoxin
- 8EEQ4NWW8H
- 16281-39-3
- 5-CHLORO-3,4-DIHYDRO-8-HYDROXY-3-METHYL-1-OXO-1H-2-BENZOPYRAN-7-CARBOXYLIC ACID
- Q27270258
- SCHEMBL11286588
- .ALPHA.-OCHRATOXIN, (+/-)-
- UNII-8EEQ4NWW8H
- DTXSID20936751
- OSFWJKYWJMZKSM-UHFFFAOYSA-N
- 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-7-carboxylic acid #
- AKOS027447323
- 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
- 7-carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methyl isocoumarin
- 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
- DB-219458
- DB-264058
- 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin
-
- Inchi: InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
- InChI Key: OSFWJKYWJMZKSM-UHFFFAOYSA-N
- SMILES: ClC1C2CC(C)OC(=O)C=2C(O)=C(C(O)=O)C=1
Computed Properties
- Exact Mass: 256.01400
- Monoisotopic Mass: 256.013851
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 83.8
Experimental Properties
- Density: 1.539
- Boiling Point: 521.4°Cat760mmHg
- Flash Point: 269.2°C
- Refractive Index: 1.62
- PSA: 83.83000
- LogP: 1.84520
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin Security Information
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-504653-1 mg |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin, |
16281-39-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AA84608-1mg |
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- |
16281-39-3 | 1mg |
$345.00 | 2024-04-20 | ||
TRC | C177865-5mg |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin |
16281-39-3 | 5mg |
$ 999.00 | 2023-09-08 | ||
A2B Chem LLC | AA84608-10mg |
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- |
16281-39-3 | 10mg |
$1844.00 | 2024-04-20 | ||
TRC | C177865-1mg |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin |
16281-39-3 | 1mg |
$ 230.00 | 2023-09-08 | ||
TRC | C177865-10mg |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin |
16281-39-3 | 10mg |
$ 1774.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504653-1mg |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin, |
16281-39-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AA84608-5mg |
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- |
16281-39-3 | 5mg |
$1091.00 | 2024-04-20 |
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin Related Literature
-
Mohamed Attya,Leonardo Di Donna,Fabio Mazzotti,Alessia Fazio,Bartolo Gabriele,Giovanni Sindona Anal. Methods 2014 6 5610
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Xuejuan Chen,Chen Li,Yangang Pan,Bailin Zhang Anal. Methods 2018 10 2968
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Yao Wang,Xiaofei Hu,Yafeng Pei,Yaning Sun,Fangyu Wang,Chunmei Song,Mengqi Yin,Ruiguang Deng,Zhixi Li,Gaiping Zhang Anal. Methods 2015 7 1849
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John C. Roberts,P. Woollven J. Chem. Soc. C 1970 278
-
De-lei Li,Xi Zhang,Yuchan Ma,Yan Deng,Rong Hu,Yunhui Yang Anal. Methods 2018 10 3273
Additional information on 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin
7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin (CAS No. 16281-39-3): A Comprehensive Overview
The compound 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin, identified by the chemical identifier CAS No. 16281-39-3, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This isocoumarin derivative has garnered considerable attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including a carboxylic acid moiety, a hydroxyl group, and a chloro substituent, imparts distinct chemical properties that make it a versatile scaffold for further derivatization and therapeutic applications.
In recent years, the exploration of natural product-inspired scaffolds has led to the discovery of numerous bioactive compounds. Isocoumarins, a class of oxygen-containing heterocycles, have been extensively studied for their diverse pharmacological effects. Among these, derivatives featuring hydroxyl and carboxylic acid functionalities exhibit notable anti-inflammatory, antimicrobial, and antioxidant properties. The specific arrangement of these groups in 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin contributes to its unique interaction with biological targets, making it a promising candidate for drug development.
The synthesis of this compound involves intricate multi-step organic reactions that highlight the expertise in medicinal chemistry. The chloro-substituted isocoumarin core serves as a key intermediate, allowing for further functionalization through various coupling and condensation reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. These synthetic strategies not only enhance the accessibility of the compound but also pave the way for structural optimization and library generation.
One of the most compelling aspects of 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin is its potential in modulating biological pathways associated with chronic diseases. Current research indicates that this molecule may exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. For instance, studies have shown that isocoumarin derivatives can interfere with the activity of lipoxygenase and cyclooxygenase enzymes, which are pivotal in the production of pro-inflammatory mediators. This suggests that 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin could serve as a lead compound for developing novel anti-inflammatory agents.
The role of computational chemistry in understanding the molecular interactions of this compound cannot be overstated. Molecular docking simulations have been instrumental in predicting how 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin interacts with target proteins. These studies have revealed binding affinities and binding modes that provide insights into its mechanism of action. Furthermore, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of key functional groups within the molecule. Such computational approaches not only accelerate the drug discovery process but also enhance our understanding of structure-function relationships.
In preclinical settings, 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin has demonstrated promising results in cell-based assays. Its ability to inhibit inflammatory cytokine production has been observed in various cell lines, suggesting its potential as an immunomodulatory agent. Additionally, preliminary animal studies have indicated that this compound can attenuate acute inflammatory responses without significant side effects. These findings underscore its therapeutic potential and warrant further investigation into its clinical efficacy.
The versatility of 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin extends beyond its direct biological activity. It serves as a valuable scaffold for designing novel analogs with enhanced properties. By strategically modifying substituents or introducing new functional groups, researchers can fine-tune its pharmacokinetic profile and target specificity. This modular approach allows for the rapid development of structurally diverse libraries amenable to high-throughput screening (HTS). Such HTS campaigns have been successful in identifying hits with improved potency and selectivity.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way compounds like 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin are designed and evaluated. Machine learning algorithms can predict molecular properties and optimize synthetic routes with remarkable accuracy. These AI-driven tools have enabled researchers to identify promising candidates faster than traditional methods alone would allow. Moreover, AI can assist in identifying potential adverse effects by analyzing large datasets on chemical structures and biological responses.
The future prospects for 7-Carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin are bright given its multifaceted potential applications. As research progresses, it is likely that this compound will find utility not only as an anti-inflammatory agent but also as a precursor for more complex drug candidates targeting other diseases such as cancer and neurodegenerative disorders. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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